molecular formula C16H13ClO3 B185891 1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE CAS No. 1226-09-1

1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE

Cat. No.: B185891
CAS No.: 1226-09-1
M. Wt: 288.72 g/mol
InChI Key: WGKASIDCKLLXKI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Reaction Scheme:

5-chloro-2-hydroxyacetophenone+4-methoxybenzaldehydeNaOH/EtOHThis compound\text{5-chloro-2-hydroxyacetophenone} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} 5-chloro-2-hydroxyacetophenone+4-methoxybenzaldehydeNaOH/EtOH​this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Epoxides, diketones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

    Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the chloro substituent, which may affect its biological activity.

    1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a bromo group instead of a chloro group, potentially altering its reactivity and biological properties.

    1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and selectivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKASIDCKLLXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332785
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226-09-1
Record name 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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